molecular formula C4H9ClO2 B196239 2-(2-Chloroethoxy)ethanol CAS No. 628-89-7

2-(2-Chloroethoxy)ethanol

Cat. No.: B196239
CAS No.: 628-89-7
M. Wt: 124.56 g/mol
InChI Key: LECMBPWEOVZHKN-UHFFFAOYSA-N
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Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Chloroethoxy)ethanol can be synthesized through several methods:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Nucleophiles: Such as sodium hydroxide or potassium cyanide.

Major Products:

Scientific Research Applications

2-(2-Chloroethoxy)ethanol is widely used in scientific research and industrial applications:

Comparison with Similar Compounds

  • 2-Chloroethanol
  • 3-Chloro-1-propanol
  • 2-Bromoethanol
  • 2-Chloroethyl ether
  • 4-Chloro-1-butanol

Comparison: 2-(2-Chloroethoxy)ethanol is unique due to its specific structure, which includes both chloro and hydroxy functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .

Properties

IUPAC Name

2-(2-chloroethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2/c5-1-3-7-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECMBPWEOVZHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52137-03-8
Record name Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52137-03-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9060861
Record name Ethanol, 2-(2-chloroethoxy)-
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Molecular Weight

124.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-89-7
Record name 2-(Chloroethoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diglycol chlorhydrin
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Record name 2-(2-CHLOROETHOXY)ETHANOL
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Record name Ethanol, 2-(2-chloroethoxy)-
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Record name Ethanol, 2-(2-chloroethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloroethoxy)ethanol
Source European Chemicals Agency (ECHA)
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Record name 2-(2-CHLOROETHOXY)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-(2-Chloroethoxy)ethanol has the following structural characteristics:* Molecular Formula: C4H9ClO2 []* CAS Number: 628-89-7 []* Boiling Point: 200°C at 101.3 kPa []

ANone: Gas chromatography (GC) with direct injection and flame ionization detection (FID) has been successfully used to determine CEE levels in pharmaceutical substances like quetiapine fumarate. [, ] This method has been validated for linearity, accuracy, and precision according to ICH guidelines. [, ] Additionally, a highly sensitive and specific method using Ultra High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has been developed and validated for trace level identification and quantification of CEE in quetiapine fumarate. []

ANone: CEE has been identified as a potential genotoxic impurity, meaning it has the potential to damage DNA and potentially lead to cancer. [, ] Therefore, regulatory guidelines like those from the ICH (International Council for Harmonization) emphasize the need to control and minimize residual solvents like CEE in pharmaceuticals. [, ]

ANone: While CEE doesn't have a specific classification in the ICH guidelines, it is considered a known impurity. [] In the case of quetiapine, an acceptance criterion of 0.10% has been specified. [] The development of sensitive analytical methods is crucial for ensuring these limits are met. [, , ]

ANone: Researchers are actively investigating alternative solvents and synthetic pathways to minimize or eliminate the use of CEE in pharmaceutical production. [, ] This includes optimizing reaction conditions, exploring different reagents, and utilizing greener chemistry principles to reduce the environmental impact associated with CEE. [, , ]

ANone: While specific research on the ecotoxicological effects of CEE is limited within the provided papers, its chemical structure and properties suggest potential for environmental persistence and toxicity. As a chlorinated organic compound, CEE may pose risks to aquatic life and potentially contribute to soil and water contamination. [, ]

ANone: Green chemistry principles encourage the development of sustainable chemical processes that minimize hazardous substances and their impact on human health and the environment. [, ] This can be applied to CEE by:

  • Developing alternative synthetic routes: Finding alternative starting materials and reaction pathways that avoid the use of CEE altogether. [, ]
  • Optimizing reaction conditions: Improving existing synthetic methods to minimize CEE usage, reduce waste generation, and enhance product yield. [, ]
  • Utilizing safer solvents: Replacing CEE with less hazardous and more environmentally friendly solvents whenever possible. [, ]

ANone: While specific strategies for recycling and waste management are not detailed in the provided research, responsible handling and disposal of CEE-containing waste are crucial for minimizing environmental contamination. [] This involves adhering to local regulations and exploring potential treatment methods for safe disposal or recycling.

ANone: Future research is likely to focus on:

  • Developing alternative synthetic routes: Continued efforts to identify and implement greener and more sustainable synthesis methods that completely avoid the use of CEE. [, , ]
  • Improving analytical techniques: Refining existing analytical methods and exploring novel techniques for even more sensitive and specific detection and quantification of residual CEE in various matrices. [, ]
  • Assessing environmental impact: Conducting thorough ecotoxicological studies to understand the full environmental impact of CEE and develop effective mitigation strategies. [, , ]

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